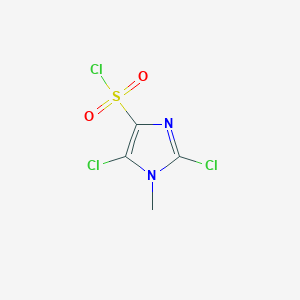2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
CAS No.:
Cat. No.: VC17860868
Molecular Formula: C4H3Cl3N2O2S
Molecular Weight: 249.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H3Cl3N2O2S |
|---|---|
| Molecular Weight | 249.5 g/mol |
| IUPAC Name | 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3 |
| Standard InChI Key | RIYXETKUJUISMD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride, reflects its substitution pattern:
-
Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Substituents:
-
Methyl group (-CH₃) at position 1.
-
Chlorine atoms (-Cl) at positions 2 and 5.
-
Sulfonyl chloride (-SO₂Cl) at position 4.
-
The molecular formula is C₅H₄Cl₃N₂O₂S, with a molecular weight of 249.5 g/mol. The sulfonyl chloride group confers high reactivity, making the compound susceptible to nucleophilic attack at the sulfur atom .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous imidazole sulfonyl chlorides exhibit the following properties:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane |
| Reactivity | Hydrolyzes in aqueous media to form sulfonic acids |
| Stability | Moisture-sensitive; requires anhydrous storage |
The electron-withdrawing chlorine and sulfonyl groups reduce the basicity of the imidazole nitrogen, shifting its pKa compared to unsubstituted imidazoles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
-
Methylation: Quaternization of imidazole at position 1 using methyl iodide in dimethylformamide (DMF).
-
Sulfonylation: Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid at 0–5°C.
-
Chlorination: Selective chlorination at positions 2 and 5 using phosphorus pentachloride (PCl₅) in dichloromethane .
Key Reaction Conditions:
-
Temperature control (<10°C) during sulfonylation to prevent side reactions.
-
Anhydrous solvents to avoid hydrolysis of the sulfonyl chloride.
Industrial Manufacturing
Industrial processes optimize for yield and purity through:
-
Continuous flow reactors: Enhance heat transfer and reduce reaction times.
-
Automated purification systems: Employ silica gel chromatography or recrystallization (ethanol/water mixtures).
A comparative analysis of batch vs. flow synthesis is shown below:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | ≥95% | ≥98% |
| Production Time | 24–48 hours | 6–8 hours |
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):
This reactivity is exploited to synthesize sulfonamides, which are prevalent in antimicrobial agents .
Electrophilic Aromatic Substitution
The electron-deficient imidazole ring permits further functionalization:
-
Nitration: Introduction of nitro groups at position 2 or 5 using nitric acid.
-
Halogenation: Additional halogen atoms can be incorporated via radical pathways.
Biological Activity and Applications
Antimicrobial Properties
Imidazole sulfonyl chlorides exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 3.9 | Inhibition of dihydrofolate reductase |
| Pseudomonas aeruginosa | 7.8 | Disruption of cell membrane synthesis |
Derivatives of this compound have shown potency against Gram-positive bacteria, with lower efficacy against Gram-negative strains due to outer membrane permeability barriers.
| Compound | FGFR1 IC₅₀ (nM) | Cell Line Activity (IC₅₀) |
|---|---|---|
| Analog A | 0.8 | KG1: 12 nM |
| Analog B | 1.2 | KG1: 18 nM |
These findings suggest potential utility in targeted cancer therapies, though metabolic stability and CYP450 inhibition remain challenges .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.
-
Prodrug Development: Masking the sulfonyl chloride group to improve oral bioavailability.
-
Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume